molecular formula C19H21FO3 B594683 3-Fluo CAS No. 130089-08-6

3-Fluo

Cat. No.: B594683
CAS No.: 130089-08-6
M. Wt: 316.4 g/mol
InChI Key: TYXINVPAGHYZLZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of Fluo-3 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Fluo-3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Fluo-3 can lead to the formation of oxidized derivatives with altered fluorescence properties .

Mechanism of Action

The mechanism of action of Fluo-3 involves its binding to intracellular calcium ions. When Fluo-3 binds to Ca²⁺, it undergoes a conformational change that results in a significant increase in fluorescence. This fluorescence change allows researchers to monitor calcium levels in real-time. The molecular targets of Fluo-3 are the calcium ions within the cell, and the pathways involved include calcium signaling pathways that regulate various cellular functions .

Properties

CAS No.

130089-08-6

Molecular Formula

C19H21FO3

Molecular Weight

316.4 g/mol

IUPAC Name

4-(3-fluoro-4-hexoxyphenyl)benzoic acid

InChI

InChI=1S/C19H21FO3/c1-2-3-4-5-12-23-18-11-10-16(13-17(18)20)14-6-8-15(9-7-14)19(21)22/h6-11,13H,2-5,12H2,1H3,(H,21,22)

InChI Key

TYXINVPAGHYZLZ-UHFFFAOYSA-N

SMILES

CCCCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)F

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)F

Synonyms

3-Fluo

Origin of Product

United States

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